molecular formula C10H7FN2O2 B1481414 3-(2-fluorophenyl)pyrimidine-2,4(1H,3H)-dione CAS No. 2098083-81-7

3-(2-fluorophenyl)pyrimidine-2,4(1H,3H)-dione

Cat. No. B1481414
CAS RN: 2098083-81-7
M. Wt: 206.17 g/mol
InChI Key: SFKSVJCDNDMFJN-UHFFFAOYSA-N
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Description

“3-(2-fluorophenyl)pyrimidine-2,4(1H,3H)-dione” is a chemical compound . It’s a small molecule that can be used for pharmaceutical testing .

Scientific Research Applications

Cancer Treatment: CDK2 Inhibition

One of the promising applications of derivatives of pyrimidine dione compounds is in cancer treatment, specifically as inhibitors of Cyclin-Dependent Kinase 2 (CDK2). CDK2 is a crucial protein that regulates the cell cycle, and its inhibition can prevent the proliferation of cancer cells. Compounds with the pyrimidine dione structure have been synthesized and shown to exhibit potent cytotoxic activities against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50 values demonstrating significant inhibition .

Anticancer Drug Design

Continuing the fight against cancer, these compounds are also integral in the design of new anticancer drugs. By synthesizing novel derivatives that target specific pathways or enzymes within cancer cells, researchers can create more effective and selective treatments. The pyrimidine dione scaffold serves as a privileged structure in the design of small molecules that can induce apoptosis and cell cycle arrest in tumor cells .

Molecular Modeling Investigations

In the realm of computational chemistry, the pyrimidine dione structure is used in molecular modeling to understand its interaction with biological targets. This helps in predicting the efficacy of new compounds and in optimizing their structures for better therapeutic outcomes. Molecular modeling studies have supported the potential of pyrimidine dione derivatives as CDK2 inhibitors, providing insights into their binding affinities and modes of action .

Synthesis of Heterocyclic Derivatives

The versatility of the pyrimidine dione core allows for the synthesis of various heterocyclic derivatives. These derivatives can be tethered with other pharmacophores to enhance their biological activity. For instance, linking pyrazolo[3,4-d]pyrimidine with 1,2,3-triazoles has yielded compounds with notable anticancer activity, especially against renal cancer cell lines .

Ultrasonic-Assisted Synthesis

Innovative synthetic methods such as ultrasonic-assisted synthesis utilize the pyrimidine dione structure to create new compounds under environmentally friendly and efficient conditions. This technique can improve the yields and reduce the reaction times, making the production of these compounds more sustainable and scalable .

Bioorganic Chemistry Research

The compound’s structure is significant in bioorganic chemistry, where it’s used to explore the relationship between the structure of molecules and their biological function. Research in this field can lead to the discovery of new biological activities and therapeutic potentials for pyrimidine dione derivatives .

Pharmacological Potential Exploration

Pyrimidine dione and its derivatives are explored for their pharmacological potential in various therapeutic areas beyond oncology. This includes investigating their antiviral, antimicrobial, and anti-inflammatory properties, which could lead to the development of new treatments for a wide range of diseases .

Drug Discovery and Development

Lastly, the compound plays a crucial role in the broader process of drug discovery and development. Its structural features make it an excellent candidate for the creation of drug libraries and for high-throughput screening against numerous biological targets, accelerating the discovery of new drugs .

properties

IUPAC Name

3-(2-fluorophenyl)-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FN2O2/c11-7-3-1-2-4-8(7)13-9(14)5-6-12-10(13)15/h1-6H,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFKSVJCDNDMFJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C(=O)C=CNC2=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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